2-(3-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
This compound, with the chemical formula C19H24ClNO4 , is a fascinating molecule that combines elements from different chemical families. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is to start with 4-chlorophenoxyacetic acid 4-CPA ), which serves as a precursor. Here’s a simplified synthetic route:
- Esterification : 4-CPA reacts with 2-(3,4-dimethoxyphenyl)ethylamine to form the corresponding ester.
- Hydrolysis : The ester undergoes hydrolysis to yield the final compound.
Industrial Production:: While research laboratories often synthesize this compound in small quantities, industrial production typically involves large-scale processes. Unfortunately, specific industrial methods are not widely documented due to its limited commercial use.
Chemical Reactions Analysis
This compound can participate in various reactions:
- Oxidation : It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
- Reduction : Reduction reactions could modify its chemical structure.
- Substitution : Substituting functional groups can alter its properties.
Common reagents and conditions depend on the specific reaction. Major products formed during these reactions would vary accordingly.
Scientific Research Applications
Researchers have explored several applications for this compound:
- Medicine : It might exhibit pharmacological effects, making it relevant for drug development.
- Agriculture : Some derivatives of this compound have pesticidal properties.
- Materials Science : Its unique structure could inspire novel materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound stands out due to its specific structure, let’s compare it with similar molecules:
Properties
Molecular Formula |
C18H16ClN3O4S |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C18H16ClN3O4S/c1-24-14-7-6-11(8-15(14)25-2)17-21-18(27-22-17)20-16(23)10-26-13-5-3-4-12(19)9-13/h3-9H,10H2,1-2H3,(H,20,21,22,23) |
InChI Key |
FJRXCQBYHPMQAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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